![molecular formula C7H14Cl2N4O B3380538 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 1955553-54-4](/img/structure/B3380538.png)
3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride
描述
The compound you’re interested in contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. 1,2,3-Triazoles are known for their stability and versatility, and they have been used in various fields, including medicinal chemistry . They can act as inhibitors for certain proteins and have potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure of your compound would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo reactions with electrophiles and nucleophiles due to the presence of nitrogen atoms in the triazole ring .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds. They are resistant to hydrolysis and oxidation . The exact physical and chemical properties of your compound would depend on its specific structure.作用机制
The mechanism of action of 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride is not well understood. However, it is believed to act as a nucleophile and react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies to investigate its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate the immune response, and enhance the delivery of drugs to the target site.
实验室实验的优点和局限性
The advantages of using 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride in lab experiments include its versatility, low toxicity, and good biocompatibility. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for the research on 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride. One direction is the development of novel drug molecules using this compound as a building block. Another direction is the study of its potential as a tool for the diagnosis and treatment of diseases. Additionally, its use in the synthesis of functionalized nanoparticles for various applications can be explored. Finally, the optimization of its synthesis method to make it more cost-effective and scalable can also be a future direction for research.
科学研究应用
3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride finds its application in various fields of scientific research. In medicinal chemistry, it is used as a building block for the synthesis of novel drug molecules. In biochemistry, it is used as a tool for the study of protein-protein interactions. In material science, it is used as a linker for the synthesis of functionalized nanoparticles.
安全和危害
属性
IUPAC Name |
3-(triazol-1-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c12-7(1-2-8-5-7)6-11-4-3-9-10-11;;/h3-4,8,12H,1-2,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGZZAFRIHZJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CN2C=CN=N2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



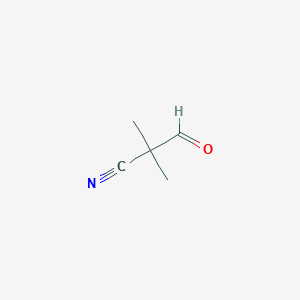
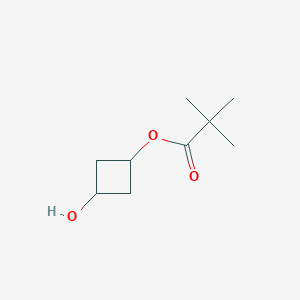
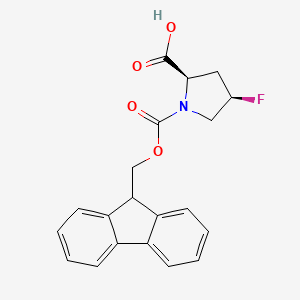
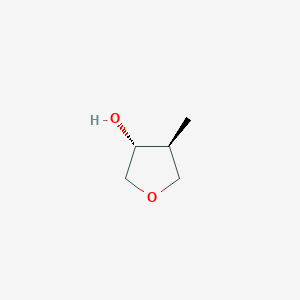
![4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B3380476.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3380478.png)
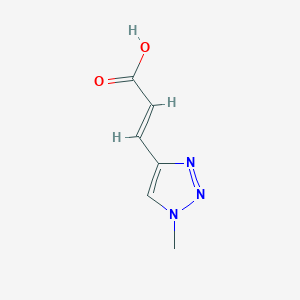

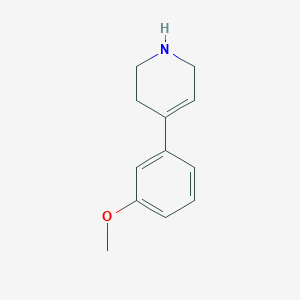
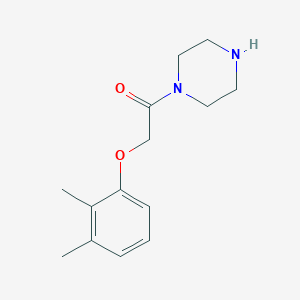
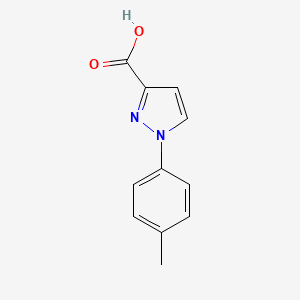

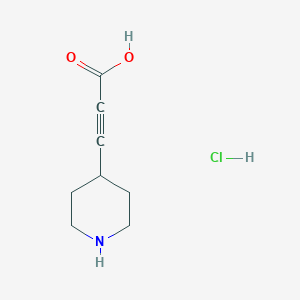
![4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride](/img/structure/B3380546.png)